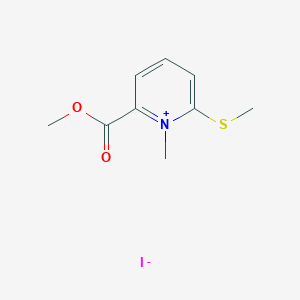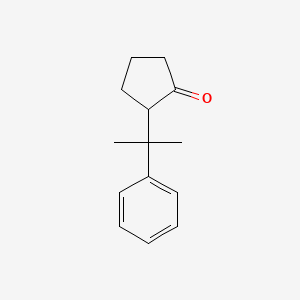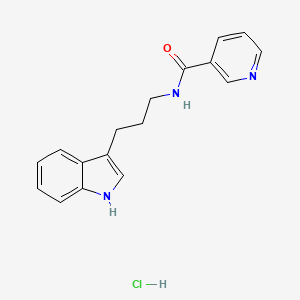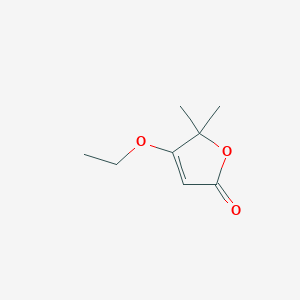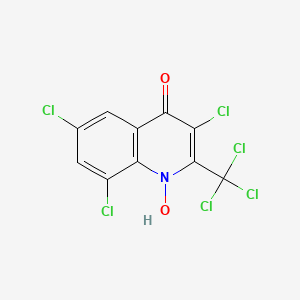
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple chlorine atoms and a trichloromethyl group attached to a quinolinol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide typically involves the chlorination of quinolinol derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully monitored to achieve the desired product with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is a critical factor in its commercial production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the trichloromethyl group, resulting in simpler quinolinol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated quinolinol derivatives .
Applications De Recherche Scientifique
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various quinoline-based compounds, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents, making it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and trichloromethyl group play a crucial role in its reactivity and binding affinity. The pathways involved in its action include inhibition of microbial growth and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl): Similar in structure but lacks the 1-oxide group.
3,6,8-Trichloro-2-(trichloromethyl)-4-quinolinol: Another closely related compound with slight structural variations.
Uniqueness
The presence of the 1-oxide group in 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
73855-39-7 |
|---|---|
Formule moléculaire |
C10H3Cl6NO2 |
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
3,6,8-trichloro-1-hydroxy-2-(trichloromethyl)quinolin-4-one |
InChI |
InChI=1S/C10H3Cl6NO2/c11-3-1-4-7(5(12)2-3)17(19)9(10(14,15)16)6(13)8(4)18/h1-2,19H |
Clé InChI |
ZUAVEGOLYVBJCG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C(=C(N2O)C(Cl)(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


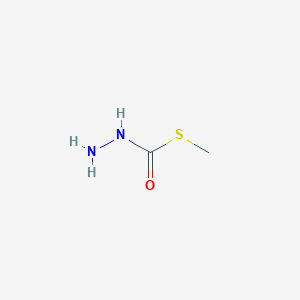

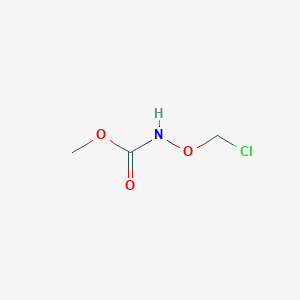
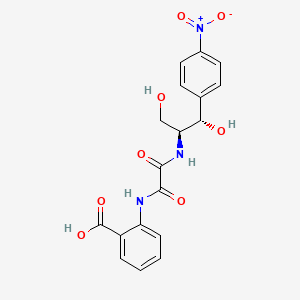
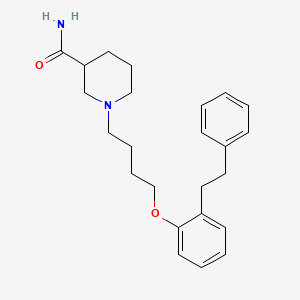
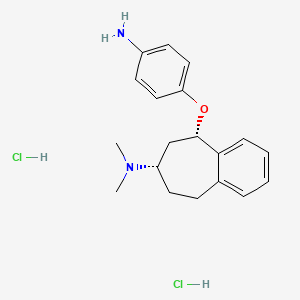

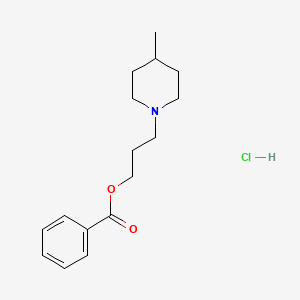
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)

